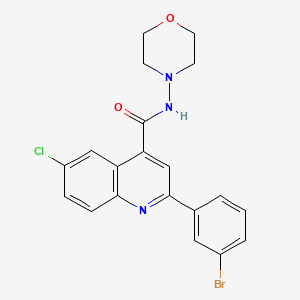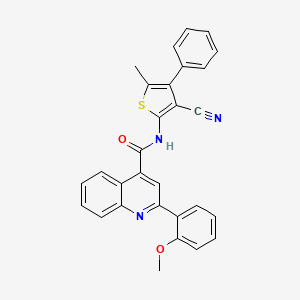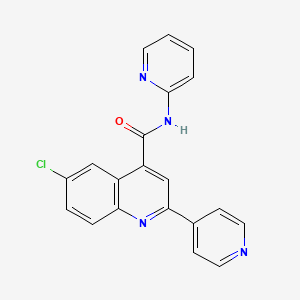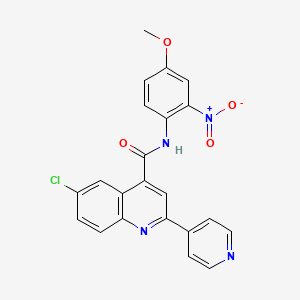
N-(3,3-dimethylbutan-2-yl)-2-(3-methoxyphenyl)quinoline-4-carboxamide;hydrochloride
Descripción general
Descripción
N-(3,3-dimethylbutan-2-yl)-2-(3-methoxyphenyl)quinoline-4-carboxamide;hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a quinoline core, a methoxyphenyl group, and a trimethylpropyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethylbutan-2-yl)-2-(3-methoxyphenyl)quinoline-4-carboxamide;hydrochloride typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where methoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Trimethylpropyl Side Chain: The trimethylpropyl side chain can be attached through an alkylation reaction, where the quinoline derivative reacts with a suitable alkyl halide in the presence of a base like potassium carbonate.
Formation of the Carboxamide: The carboxamide group can be formed through an amidation reaction, where the carboxylic acid derivative of the quinoline reacts with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydrochloride Salt Formation: Finally, the hydrochloride salt can be formed by reacting the free base of the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,3-dimethylbutan-2-yl)-2-(3-methoxyphenyl)quinoline-4-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 2-(3-hydroxyphenyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide hydrochloride.
Reduction: Formation of 2-(3-methoxyphenyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3,3-dimethylbutan-2-yl)-2-(3-methoxyphenyl)quinoline-4-carboxamide;hydrochloride is not well-documented. based on its structure, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. Further research is needed to elucidate its specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-methoxyphenyl)-4-quinolinecarboxamide: Lacks the trimethylpropyl side chain.
N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide: Lacks the methoxyphenyl group.
2-(3-methoxyphenyl)-N-(1,2,2-trimethylpropyl)-4-quinolinecarboxamide: Lacks the hydrochloride salt form.
Uniqueness
N-(3,3-dimethylbutan-2-yl)-2-(3-methoxyphenyl)quinoline-4-carboxamide;hydrochloride is unique due to the combination of its methoxyphenyl group, trimethylpropyl side chain, and quinoline core, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-2-(3-methoxyphenyl)quinoline-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.ClH/c1-15(23(2,3)4)24-22(26)19-14-21(16-9-8-10-17(13-16)27-5)25-20-12-7-6-11-18(19)20;/h6-15H,1-5H3,(H,24,26);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWCYSATVGVYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4160577.png)

METHANONE](/img/structure/B4160587.png)
![Methyl 2-[(6-chloro-2-pyridin-3-ylquinoline-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate;hydrochloride](/img/structure/B4160600.png)
![6-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4160610.png)
![methyl 2-({[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4160618.png)
![[2-(1,3-BENZODIOXOL-5-YL)-4-QUINOLYL][6-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B4160626.png)
![4-{4-[(4-METHYLPHENYL)METHYL]PIPERAZINE-1-CARBONYL}-2-(THIOPHEN-2-YL)QUINOLINE](/img/structure/B4160632.png)

![2-(2-methoxyphenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4160643.png)




